2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2096332-57-7
VCID: VC7957972
InChI: InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(16)9(10)8-15/h5-7H,8H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CBr
Molecular Formula: C13H17BBrFO2
Molecular Weight: 314.99

2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2096332-57-7

Cat. No.: VC7957972

Molecular Formula: C13H17BBrFO2

Molecular Weight: 314.99

* For research use only. Not for human or veterinary use.

2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2096332-57-7

Specification

CAS No. 2096332-57-7
Molecular Formula C13H17BBrFO2
Molecular Weight 314.99
IUPAC Name 2-[2-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(16)9(10)8-15/h5-7H,8H2,1-4H3
Standard InChI Key CWIYMJFSXNPNHT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CBr
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CBr

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound is systematically named 2-[2-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, adhering to IUPAC nomenclature rules. Its structure features a phenyl ring substituted with a bromomethyl (-CH2_2Br) group at the 2-position and a fluorine atom at the 3-position, linked to a dioxaborolane moiety (Figure 1) . The dioxaborolane ring consists of two oxygen atoms coordinating a boron center, stabilized by pinacol-derived methyl groups.

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number1256360-37-8
Molecular FormulaC13H17BBrFO2\text{C}_{13}\text{H}_{17}\text{BBrFO}_{2}
Molecular Weight314.99 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CBr)F
InChIKeyCWASIKJVXVGLKA-UHFFFAOYSA-N

Spectroscopic and Structural Analysis

The compound’s 2D structure has been validated via X-ray crystallography for analogous boronic esters, though 3D conformer generation remains challenging due to limitations in molecular mechanics force fields . Nuclear magnetic resonance (NMR) data for related compounds indicate distinct signals for the boronic ester (δ ~1.3 ppm for pinacol methyl groups) and aromatic protons (δ ~7.0–7.5 ppm). The bromomethyl group’s presence is confirmed by a characteristic triplet in 1H^1\text{H}-NMR (δ ~4.3 ppm, J = 6.5 Hz).

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically involves two stages:

  • Formation of the Boronic Ester: Reacting 2-bromo-3-fluorobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2) under inert conditions.

  • Pinacol Protection: Treating the intermediate boronic acid with pinacol in anhydrous tetrahydrofuran (THF), facilitated by molecular sieves to drive esterification.

Equation 1:

2-Bromo-3-fluorobenzyl bromide+B2(pin)2Pd catalyst2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane+byproducts\text{2-Bromo-3-fluorobenzyl bromide} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd catalyst}} \text{2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane} + \text{byproducts}

Mechanistic Insights

In Suzuki-Miyaura couplings, the compound undergoes transmetalation with palladium(II) intermediates, transferring the aryl group to form carbon-carbon bonds (Figure 2). The fluorine atom’s electron-withdrawing effect enhances the boron center’s electrophilicity, accelerating transmetalation kinetics.

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound’s primary application lies in Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures critical to pharmaceuticals and agrochemicals. For example, it has been employed in constructing fluorinated analogs of tyrosine kinase inhibitors.

Pharmaceutical Intermediates

Fluorine and bromine substituents enhance binding affinity and metabolic stability in drug candidates. This compound has been utilized in preclinical studies for antiviral agents targeting RNA-dependent RNA polymerases.

PrecautionImplementation
Personal Protective EquipmentGloves, goggles, lab coat
VentilationUse in fume hood
StorageAirtight container, desiccated, -20°C

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